6-(4-methylstyryl)-3(2H)-pyridazinone is a derivative of pyridazinone, a class of heterocyclic compounds known for their diverse biological activities. This specific compound features a methylstyryl group at the 6-position of the pyridazinone ring, which may influence its pharmacological properties. Pyridazinones are recognized for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Pyridazinones, including 6-(4-methylstyryl)-3(2H)-pyridazinone, belong to a broader category of nitrogen-containing heterocycles. These compounds have garnered attention in medicinal chemistry due to their ability to interact with various biological targets. The classification of 6-(4-methylstyryl)-3(2H)-pyridazinone falls under the category of aromatic heterocycles, specifically those containing a pyridazine moiety.
The synthesis of 6-(4-methylstyryl)-3(2H)-pyridazinone typically involves several key steps:
Technical details include:
The molecular structure of 6-(4-methylstyryl)-3(2H)-pyridazinone can be represented as follows:
The chemical reactivity of 6-(4-methylstyryl)-3(2H)-pyridazinone is influenced by the presence of functional groups on the pyridazinone ring. Key reactions include:
Technical details:
The mechanism of action for compounds like 6-(4-methylstyryl)-3(2H)-pyridazinone often involves interaction with specific biological targets:
Data supporting these mechanisms often include IC50 values from enzyme assays demonstrating potency against specific targets .
Relevant data from studies indicate that modifications in substituents can significantly alter both physical properties and biological activity .
6-(4-methylstyryl)-3(2H)-pyridazinone has potential applications in various scientific fields:
Regioselective modification of the pyridazinone core significantly influences the biological activity of 6-(4-methylstyryl)-3(2H)-pyridazinone derivatives. The Wittig reaction serves as the cornerstone for introducing styryl modifications at the C6 position, enabling precise control over the double-bond geometry (E-configuration) critical for bioactivity [1]. Studies demonstrate that para-methyl substitution on the styryl moiety enhances planarity and facilitates π-π stacking interactions with biological targets, notably improving platelet aggregation inhibition compared to unsubstituted analogs [2] .
Ortho- and meta-substitutions introduce steric effects that disrupt molecular planarity, reducing binding affinity. Computational analyses (DFT/B3LYP/6-31+G(d,p)) reveal that para-methylstyryl substitution lowers the HOMO-LUMO energy gap (ΔE = 3.82 eV) compared to ortho-isomers (ΔE = 4.15 eV), correlating with heightened electrophilicity and reactivity [7]. Additional optimization involves N2 functionalization, where alkyl or acyl groups modulate electron density on the pyridazinone ring. N2-acylation increases lipophilicity (logP +0.7), enhancing blood-brain barrier permeability predicted via SwissADME [1].
Table 1: Bioactivity of Regioisomeric Pyridazinone Derivatives
Substituent Position | Inhibition % (Platelet Aggregation) | HOMO-LUMO Gap (eV) | logP |
---|---|---|---|
para-Methyl | 94.15% (100 µM) | 3.82 | 3.1 |
meta-Methyl | 62.30% (100 µM) | 4.05 | 3.0 |
ortho-Methyl | 58.45% (100 µM) | 4.15 | 3.2 |
Unsubstituted | 41.20% (100 µM) | 4.01 | 2.8 |
Crystallographic studies confirm that para-substituted derivatives adopt a near-coplanar arrangement (dihedral angle: 11.47° between pyridazinone and tolyl rings), facilitating optimal target engagement .
Structural hybridization leverages synergistic effects between pyridazinone and complementary pharmacophores to enhance target specificity. Three primary hybridization strategies have been explored:
Morpholine-Pyridazinone Conjugates: Morpholine appended at C3 via alkyl spacers improves aqueous solubility (logS > −4) and confers dual COX/LOX inhibitory activity. Molecular docking confirms hydrogen bonding between morpholine oxygen and Thr212 residue in COX-2 (binding affinity: −9.2 kcal/mol) [8]. X-ray crystallography validates a distorted chair conformation of morpholine in hybrids, with dihedral angles of 47.9° relative to the pyridazinone plane [8].
Indole-Fused Systems: Condensation at C5-C6 positions yields tetracyclic pyrrolo[3,4-d]pyridazinones exhibiting dual cyclooxygenase/lipoxygenase (COX/LOX) inhibition. These hybrids demonstrate 50-fold selectivity for COX-2 over COX-1, outperforming reference drugs like meloxicam. N-Acylhydrazone (NAH) linkers enable additional hydrogen bonding with Ser530 and Tyr385 in the COX-2 active site [5].
Benzothiazole Hybrids: Sulfur-containing analogs linked via ethenyl spacers show antiviral potential against SARS-CoV-2. Docking studies against protease (PDB: 5R82) reveal binding at the catalytic dyad (His41-Cys145) with scores of −7.8 kcal/mol, attributed to hydrophobic interactions between benzothiazole and Met49 [3].
Table 2: Hybrid Pharmacophores and Biological Activities
Hybrid System | Target Activity | Binding Affinity (kcal/mol) | Selectivity Index |
---|---|---|---|
Morpholine-pyridazinone | COX-2/LOX inhibition | −9.2 (COX-2) | 28.5 (COX-2/COX-1) |
Indole-pyrrolopyridazinone | Dual COX/LOX inhibition | −10.1 (COX-2) | >50 (COX-2/COX-1) |
Benzothiazole-pyridazinone | SARS-CoV-2 Mpro inhibition | −7.8 | — |
Conventional synthesis of 6-(4-methylstyryl)-3(2H)-pyridazinone relies on Wittig reactions under reflux conditions (8–12 hours, 60–70% yields) [1]. Recent advances employ microwave irradiation to accelerate key steps:
Solvent-free approaches utilize mechanochemical grinding for one-pot assembly. Co-grinding of pyridazinone hydrazide with 4-methylcinnamaldehyde in the presence of K2CO3 yields hybrids within 30 minutes, achieving 89% efficiency and reducing E-factor waste to 0.3 [5].
Table 3: Efficiency Comparison of Synthetic Methods
Method | Reaction Time | Yield (%) | Energy Input (kWh/mol) | Solvent Consumption (mL/g) |
---|---|---|---|---|
Conventional Reflux | 8–12 hours | 60–70 | 1.8 | 300 |
Microwave-Assisted | 20–40 minutes | 85–92 | 0.4 | 50 |
Solvent-Free Mechanochemical | 30–45 minutes | 82–89 | 0.2 | 0 |
X-ray diffraction confirms that microwave-synthesized compounds retain identical crystal packing (monoclinic P21/n space group) and conformational properties as conventional methods, validating reaction fidelity [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0